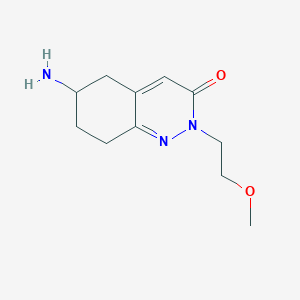
6-amino-2-(2-methoxyethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Vue d'ensemble
Description
6-amino-2-(2-methoxyethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one, commonly known as 6-AMETHC, is a synthetic compound derived from the cinnolin skeleton. It is a relatively new compound that has been developed for use as a pharmaceutical and research tool. 6-AMETHC has been found to have a wide range of potential applications due to its unique chemical structure and properties.
Applications De Recherche Scientifique
Catalytic Protodeboronation
This compound can be used in the catalytic protodeboronation of pinacol boronic esters. This process is crucial for formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in organic synthesis . The compound’s role in this reaction could lead to advancements in the synthesis of complex organic molecules.
Synthesis of Novel Heterocyclic Compounds
The compound serves as a precursor for the synthesis of new heterocyclic compounds. These compounds have been evaluated for their biological activity, which includes potential applications in drug discovery and development .
Biological Activity Screening
Due to its structural complexity, 6-amino-2-(2-methoxyethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a candidate for biological activity screening. It could be used to synthesize derivatives that are then tested for various biological activities, such as antitumor properties .
Organoboron Chemistry
In organoboron chemistry, this compound could be utilized to transform the boron moiety into a broad range of functional groups. This transformation is essential for various chemical reactions, including oxidations, aminations, and C-C bond formations .
Radical-Polar Crossover Reactions
The compound may find applications in radical-polar crossover reactions. These reactions are significant for creating new C-C bonds and constructing complex molecular architectures .
Pharmaceutical Research
Given its potential for creating diverse biological activities, this compound could be instrumental in pharmaceutical research. It might be used to develop new pharmacophores, which are parts of a molecular structure that is responsible for a particular biological action .
Propriétés
IUPAC Name |
6-amino-2-(2-methoxyethyl)-5,6,7,8-tetrahydrocinnolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-16-5-4-14-11(15)7-8-6-9(12)2-3-10(8)13-14/h7,9H,2-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPWVJMPSVLDAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C=C2CC(CCC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-2-(2-methoxyethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



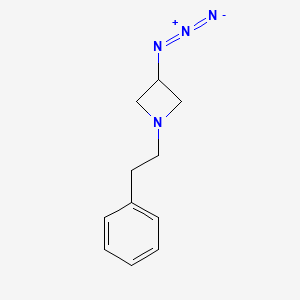
![thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1488730.png)
![2-(2-aminoethyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1488731.png)

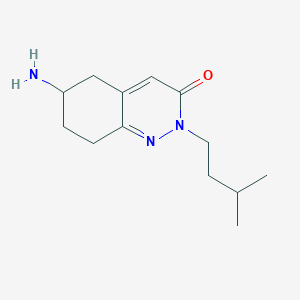
![4-(2-aminoethyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B1488734.png)
![(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine](/img/structure/B1488735.png)
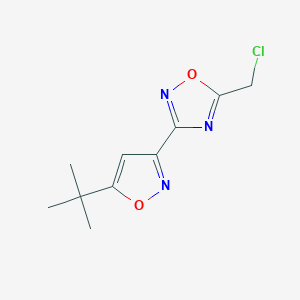


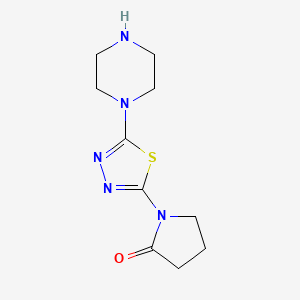
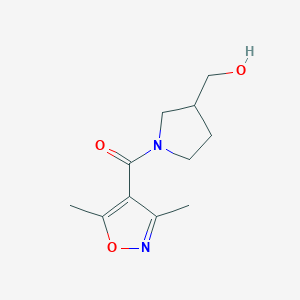
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1488746.png)
![N-[(pyrrolidin-2-yl)methyl]cyclobutanamine](/img/structure/B1488747.png)